molecular formula C18H24N2O2 B7693116 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

Cat. No. B7693116
M. Wt: 300.4 g/mol
InChI Key: CMDYKXIWJDVBDN-UHFFFAOYSA-N
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Description

“N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” is a synthetic compound. It is a derivative of quinoline, a nitrogen-containing bicyclic compound that is widely found throughout nature . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline and its derivatives are synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The molecular formula of “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” is C21H22N2O2, and its molecular weight is 334.4 g/mol.


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been found to possess antimalarial activity . The quinoline ring is a common feature in many antimalarial drugs, such as chloroquine and mefloquine. Therefore, “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” could potentially be used in the development of new antimalarial drugs.

Anticancer Activity

Quinoline derivatives are known to exhibit anticancer properties . They can interfere with the growth and proliferation of cancer cells. As a quinoline derivative, “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” might be used in cancer research and drug development.

Antibacterial Activity

Quinoline and its derivatives have been found to have antibacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibiotics.

Antifungal Activity

Quinoline derivatives also exhibit antifungal activity . They can inhibit the growth of fungi, which could make “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” a potential candidate for the development of antifungal drugs.

Anti-inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory properties . They can reduce inflammation, which is a key factor in many diseases. Therefore, “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” could potentially be used in the treatment of inflammatory diseases.

Analgesic Activity

Quinoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” could potentially be used in the development of new pain relief medications.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of “N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” could be in the development of new drugs and other applications in various fields of research.

properties

IUPAC Name

N-ethyl-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-6-20(17(22)18(3,4)5)11-14-10-13-8-7-12(2)9-15(13)19-16(14)21/h7-10H,6,11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDYKXIWJDVBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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